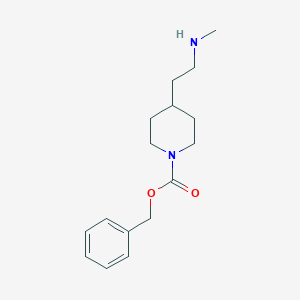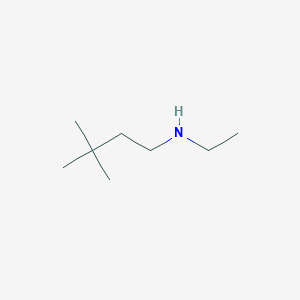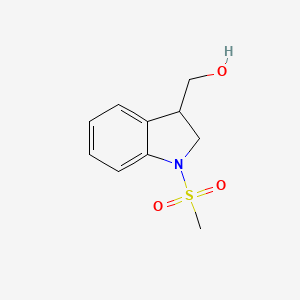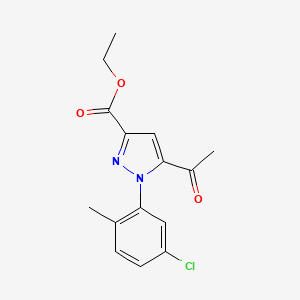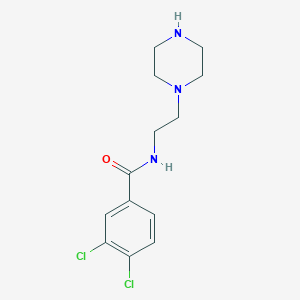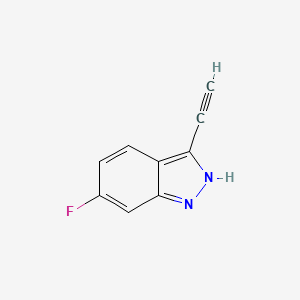
3-ethynyl-6-fluoro-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-6-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both ethynyl and fluoro groups in this compound makes it particularly interesting for research and development in pharmaceuticals and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-6-fluoro-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization and formation of the indazole ring .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-6-fluoro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The ethynyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as hydrazine, and various catalysts like Cu(OAc)2 and AgNO3 . The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluoro-substituted indazole derivatives, while reduction reactions can produce ethynyl-substituted indazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-6-fluoro-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-ethynyl-6-fluoro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Shares structural similarities but differs in the position of the nitrogen atoms in the ring.
Fluoro-substituted Indazoles: Compounds with similar fluoro groups attached to the indazole ring.
Uniqueness
3-Ethynyl-6-fluoro-2H-indazole is unique due to the presence of both ethynyl and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific applications .
Eigenschaften
Molekularformel |
C9H5FN2 |
|---|---|
Molekulargewicht |
160.15 g/mol |
IUPAC-Name |
3-ethynyl-6-fluoro-2H-indazole |
InChI |
InChI=1S/C9H5FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h1,3-5H,(H,11,12) |
InChI-Schlüssel |
KULUOPHHVAIGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C2C=CC(=CC2=NN1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


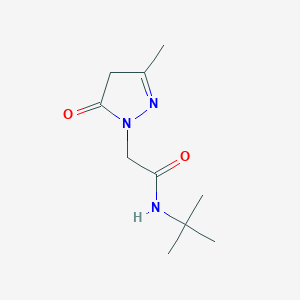

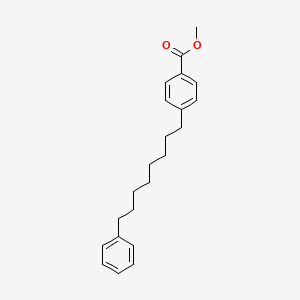
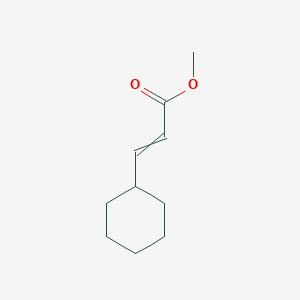
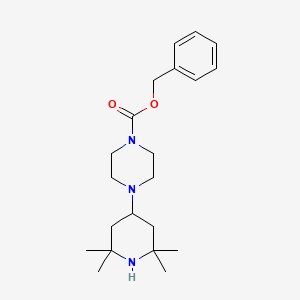
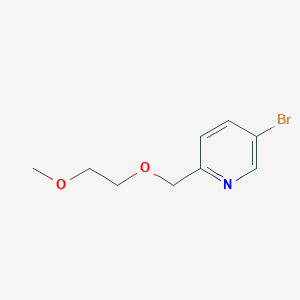
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
